4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a unique structure that combines a pyrazolone core with an aminopropyl side chain and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the pyrazolone intermediate.
Attachment of the Aminopropyl Side Chain: The final step involves the alkylation of the pyrazolone derivative with 3-bromopropylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl side chain, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the pyrazolone ring or the dichlorophenyl group, potentially yielding dihydro or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Dihydro or fully reduced pyrazolone derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research focuses on their activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl side chain and dichlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the dichlorophenyl group, which may affect its binding affinity and specificity.
4-(3-aminopropyl)-5-(2-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one: Contains only one chlorine atom, potentially altering its chemical reactivity and biological activity.
4-(3-aminopropyl)-5-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one: The position of the chlorine atom may influence its interaction with molecular targets.
Uniqueness
The presence of the 2,4-dichlorophenyl group in 4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one imparts unique chemical and biological properties, making it distinct from similar compounds. This structural feature enhances its potential for specific interactions with molecular targets, leading to improved efficacy in various applications.
Properties
IUPAC Name |
4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c13-7-3-4-8(10(14)6-7)11-9(2-1-5-15)12(18)17-16-11/h3-4,6H,1-2,5,15H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULDQXUZPHFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=O)NN2)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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